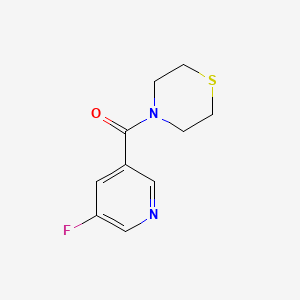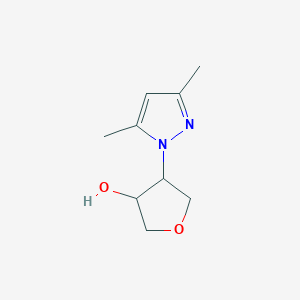
4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” seems to be a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol” were not found, pyrazole derivatives can be synthesized via the condensation of appropriate primary amines . Another method involves the reaction of substituted oxazole-carbonitriles with nitrogen bases .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite diverse, depending on the substituents attached to the pyrazole ring . For a detailed analysis, specific structural data or an X-ray crystallography study would be needed .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, substituted oxazole-carbonitriles react differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For instance, “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline” has a molecular formula of C11H13N3, an average mass of 187.241 Da, and a mono-isotopic mass of 187.110947 Da .Applications De Recherche Scientifique
a. Antileishmanial Activity: Pyrazole-bearing compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol, have demonstrated potent antileishmanial activity. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease. Investigating this compound’s efficacy against Leishmania species could lead to new therapeutic options .
b. Antimalarial Properties: Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Researchers have explored the antimalarial potential of pyrazole derivatives. The compound’s structural features may contribute to inhibiting the growth of Plasmodium parasites responsible for malaria .
Neurobiology and Neurotransmission
Understanding neurotransmission mechanisms is crucial for treating neurological disorders. Here’s how 4-(3,5-dimethyl-1H-pyrazol-1-yl)oxolan-3-ol fits in:
a. Acetylcholine Release Modulation: Acetylcholine release at cholinergic synapses plays a vital role in neural signal transmission. Investigating the compound’s effects on acetylcholine release could provide insights into neurotransmitter modulation and potential therapeutic applications .
Mécanisme D'action
Orientations Futures
The future directions in the study of pyrazole derivatives are vast. They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-3-7(2)11(10-6)8-4-13-5-9(8)12/h3,8-9,12H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXNMMMXMSHCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2COCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)

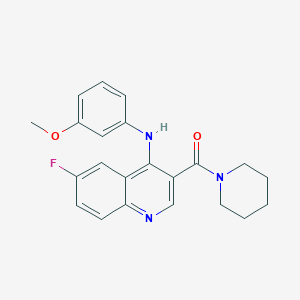
![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2835313.png)

![4-[3-(5-Chlorothiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]benzoic acid](/img/structure/B2835315.png)

![1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2835317.png)
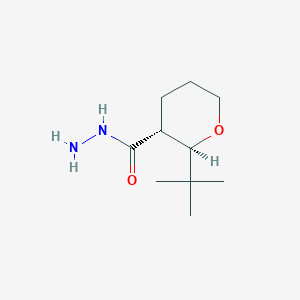
![10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B2835320.png)
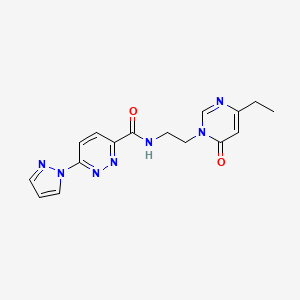
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)
